Welcome to the BenchChem Online Store!
molecular formula C10H15F3O3 B8307655 tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate

tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate

Cat. No. B8307655
M. Wt: 240.22 g/mol
InChI Key: MWUCVUDHOLYUAM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940734B2

Procedure details

A reaction vessel was charged with toluene (3.2 L), THF (0.60 L) and acrolein (0.40 L, 5.985 mol) at rt under nitrogen. (Trifluoromethyl)trimethylsilane (1.003 kg, 7.059 mol) was added at 17° C. The reaction mixture was cooled to 2.5° C. and TBAF (0.01 M in THF, 0.400 L, 0.004 mol) was added over 2 h. During addition of TBAF, the temperature of the reaction mixture increased to 65° C. The reaction mixture was cooled to 0° C., and after 2h, tetra-n-butylammonium hydrogen sulfate (0.171 kg, 0.503 mol) was added, followed by tert-butyl bromoacetate (0.987 kg, 5.064 mol). Sodium hydroxide (50% wt in water, 4.2 kg, 52.6 mol) was added over 2h while maintaining the temperature under 10° C. After 2h at 0−5° C., to the reaction mixture was added water (2.9 L) and methyl tert-butyl ether (6.0 L). The aq. phase was extracted one more time with methyl tert-butyl ether (6.0 L). The organic phases were combined and washed with 14% aq. NaCl (3×1.6 L). The organics were concentrated under vacuum to afford the title compound as an oil (1.150 kg, 94.5%) which was used in the subsequent stage without additional purification. 1H NMR (500 MHz, CDCl3) δ ppm 5.86-5.74 (m, 1H), 5.59 (d, J=17.5 Hz, 1H), 5.56 (d, J=10.9 Hz, 1H), 4.37-4.30 (m, 1H), 4.11 (d, J=16.5 Hz, 1H), 4.06 (d, J=16.4 Hz, 1H), 1.40 (s, 9H); 13C NMR (125 MHz, CDCl3) δ ppm 168.51, 128.49 (d, J=1.7 Hz), 123.86, 123.71 (q, J=281.8 Hz), 82.22, 78.67 (q, J=31.5 Hz), 66.60, 28.02.
Name
Quantity
0.4 L
Type
catalyst
Reaction Step One
Name
acrolein
Quantity
0.4 L
Type
reactant
Reaction Step Two
Name
Quantity
0.6 L
Type
solvent
Reaction Step Two
Quantity
3.2 L
Type
solvent
Reaction Step Two
Quantity
1.003 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.171 kg
Type
catalyst
Reaction Step Five
Quantity
0.987 kg
Type
reactant
Reaction Step Six
Quantity
4.2 kg
Type
reactant
Reaction Step Seven
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
6 L
Type
solvent
Reaction Step Eight
Name
Quantity
2.9 L
Type
solvent
Reaction Step Eight
Name
title compound
Yield
94.5%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]([Si](C)(C)C)([F:8])[F:7].CCCC[N+](CCCC)(CCCC)CCCC.[F-].Br[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34].[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C(OC)(C)(C)C.O.C1COCC1.C1(C)C=CC=CC=1>[F:5][C:6]([F:8])([F:7])[CH:1]([O:2][CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH:3]=[CH2:4] |f:2.3,5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
0.4 L
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Two
Name
acrolein
Quantity
0.4 L
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0.6 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.003 kg
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Five
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.171 kg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0.987 kg
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Seven
Name
Quantity
4.2 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
2.9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture increased to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature under 10° C
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted one more time with methyl tert-butyl ether (6.0 L)
WASH
Type
WASH
Details
washed with 14% aq. NaCl (3×1.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated under vacuum

Outcomes

Product
Name
title compound
Type
product
Smiles
FC(C(C=C)OCC(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 kg
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.